Cdk12-IN-E9
描述
CDK12-IN-E9 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12) and a non-covalent inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. This compound has shown significant potential in cancer research due to its ability to inhibit CDK12 and CDK9, making it a valuable tool for studying the mechanisms of these kinases and their roles in cancer progression .
准备方法
合成路线和反应条件: CDK12-IN-E9 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。 详细的合成路线和反应条件是专有的,通常涉及使用有机溶剂、催化剂和纯化技术以实现高纯度和高产率 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以确保一致性和效率。 该化合物通常以批次工艺生产,并有严格的质量控制措施以确保最终产品符合所需规格 .
化学反应分析
反应类型: CDK12-IN-E9 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变化合物中的官能团,从而改变其化学性质。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
CDK12-IN-E9 具有广泛的科学研究应用,包括:
作用机制
CDK12-IN-E9 通过选择性地抑制细胞周期蛋白依赖性激酶 12 和非共价地抑制细胞周期蛋白依赖性激酶 9 来发挥其作用。细胞周期蛋白依赖性激酶 12 参与 RNA 聚合酶 II 的羧基末端结构域的磷酸化,这对于转录延伸至关重要。 通过抑制细胞周期蛋白依赖性激酶 12,this compound 扰乱转录延伸,导致参与 DNA 损伤反应和其他关键细胞过程的基因表达减少 .
类似化合物:
This compound 的独特性: this compound 的独特性在于其选择性地抑制细胞周期蛋白依赖性激酶 12 和非共价地抑制细胞周期蛋白依赖性激酶 9,同时避免 ABC 转运蛋白介导的外排。 这种选择性和双重抑制使其成为研究这些激酶在癌症和其他疾病中的作用的宝贵工具 .
相似化合物的比较
Dinaciclib: An irreversible inhibitor of cyclin-dependent kinase 12, similar to CDK12-IN-E9 in its mechanism of action.
Voruciclib: An orally active cyclin-dependent kinase inhibitor with similar targets.
Uniqueness of this compound: this compound is unique due to its selective inhibition of cyclin-dependent kinase 12 and non-covalent inhibition of cyclin-dependent kinase 9, while avoiding ABC transporter-mediated efflux. This selectivity and dual inhibition make it a valuable tool for studying the roles of these kinases in cancer and other diseases .
属性
IUPAC Name |
N-[3-[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHESFKYUNJPV-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@H]4CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。